molecular formula C21H17ClFN5O4 B11009170 N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11009170
M. Wt: 457.8 g/mol
InChI Key: OOZBEJBEMUJPSS-UHFFFAOYSA-N
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Description

N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a benzodiazepine core, and a propanamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzodiazepine core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the oxadiazole ring or the amide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like chlorine or nitric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][4].

Scientific Research Applications

N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target proteins. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-{[3-(2-CHLORO-6-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE lies in its combination of the oxadiazole ring and the benzodiazepine core, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17ClFN5O4

Molecular Weight

457.8 g/mol

IUPAC Name

N-[[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C21H17ClFN5O4/c22-12-5-3-6-13(23)18(12)19-27-17(32-28-19)10-24-16(29)9-8-15-21(31)25-14-7-2-1-4-11(14)20(30)26-15/h1-7,15H,8-10H2,(H,24,29)(H,25,31)(H,26,30)

InChI Key

OOZBEJBEMUJPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=NC(=NO3)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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